![molecular formula C12H15Cl2F3N4 B1402599 7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride CAS No. 1361114-75-1](/img/structure/B1402599.png)

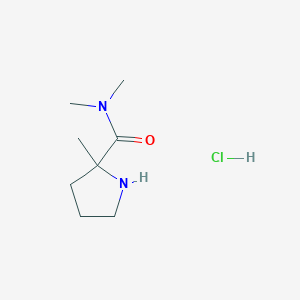

7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride

説明

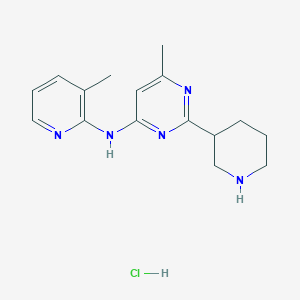

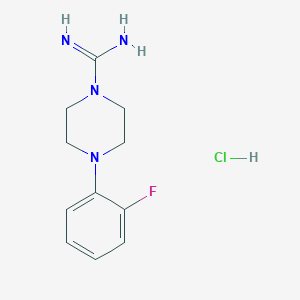

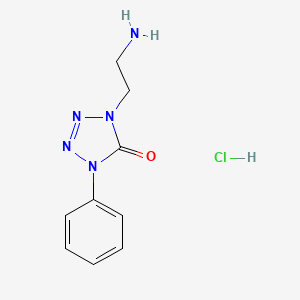

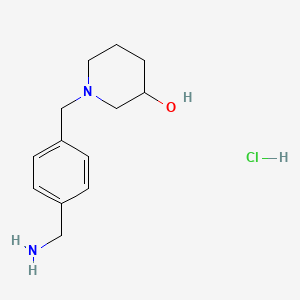

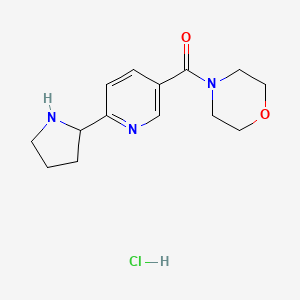

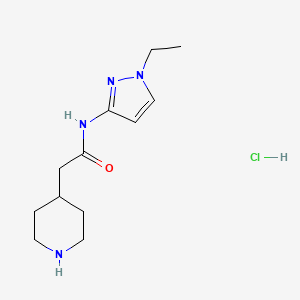

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . One of the most common structures in their structure is the piperidine cycle .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Kinase Inhibition

A key application of imidazo[1,2-a]pyrimidine derivatives, including structures similar to 7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride, is in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These compounds are crucial for the development of treatments for inflammation as they inhibit the release of proinflammatory cytokines by selectively binding to the ATP pocket of p38 MAP kinase, showing improved activity and selectivity over other kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic Scaffold Utilization

The imidazo[1,2-a]pyrimidine scaffold, part of the chemical structure , is widely used in the synthesis of compounds with potential biological activities. This scaffold's versatility allows for applications ranging from biological activities to secondary applications like corrosion inhibition (Kobak & Akkurt, 2022). Additionally, pyrimidine derivatives are recognized for their roles in creating optical sensors and exhibit a range of biological and medicinal applications due to their ability to form coordination and hydrogen bonds (Jindal & Kaur, 2021).

Antibacterial Research

Imidazo[1,2-a]pyrimidine derivatives are also investigated for their antibacterial properties, addressing the critical issue of multi-drug resistant bacterial infections. While the majority of research focuses on the broader class of fused pyridines, specific imidazo[1,2-a]pyrimidine compounds have been highlighted for their potential in developing novel antibacterial agents with reduced side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

将来の方向性

特性

IUPAC Name |

7-piperidin-2-yl-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-3-1-2-4-16-8)18-11-17-5-6-19(10)11;;/h5-8,16H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHCEGSBHQQLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=NC=CN3C(=C2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)

![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)

![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)